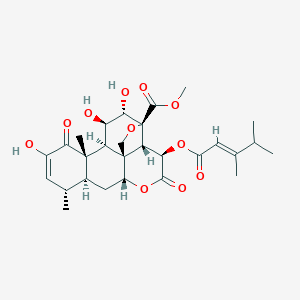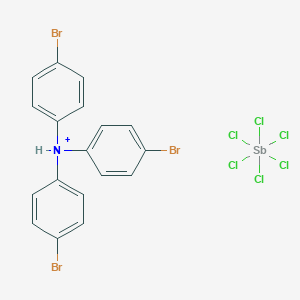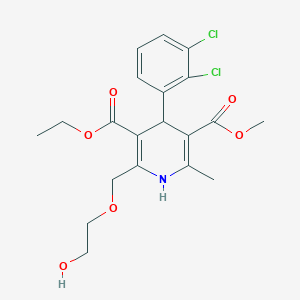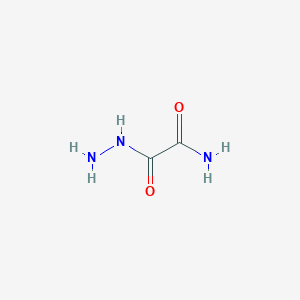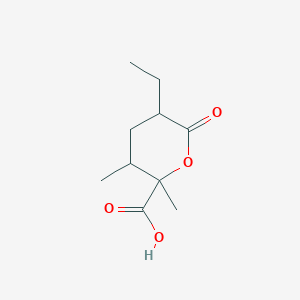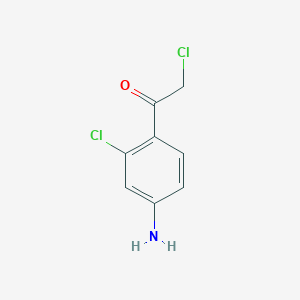![molecular formula C9H11ClN2 B012550 8-氯-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓 CAS No. 107479-55-0](/img/structure/B12550.png)
8-氯-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓
描述
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
科学研究应用
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological targets, such as neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
生化分析
Biochemical Properties
It is known that benzodiazepines, the class of compounds to which it belongs, interact with various enzymes and proteins . They are known to bind to the GABA_A receptor, a type of neurotransmitter receptor in the brain
Cellular Effects
Benzodiazepines are known to influence cell function by modulating the activity of GABA_A receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzodiazepines typically exert their effects at the molecular level by binding to GABA_A receptors, inhibiting or activating enzymes, and causing changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with suitable reagents under controlled conditions to form the desired benzodiazepine structure . The process may include steps such as acylation, reduction, and cyclization, often carried out under solvent-free conditions to enhance yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines various reaction steps into a continuous process . This approach not only improves the efficiency of the synthesis but also ensures consistent product quality.
化学反应分析
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reduced forms.
Substitution: Commonly involves the replacement of a chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines with different pharmacological properties .
作用机制
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets in the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . The compound binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA and resulting in increased chloride ion influx and neuronal hyperpolarization .
相似化合物的比较
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its chlorine substitution and tetrahydrobenzodiazepine core differentiate it from other benzodiazepines, potentially offering unique therapeutic benefits and a different side effect profile .
属性
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZJYRZZSOTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444313 | |
| Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107479-55-0 | |
| Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107479-55-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



